Ethyl 2-(benzylsulfanyl)propanoate
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Overview
Description
Ethyl 2-(benzylsulfanyl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (C-O-C). This compound is specifically an ester of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the sulfur atom is bonded to a benzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(benzylsulfanyl)propanoate can be synthesized through various methods. One common approach involves the esterification of 2-(benzylsulfanyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the nucleophilic substitution reaction where ethyl 2-bromopropanoate reacts with benzyl mercaptan in the presence of a base such as sodium hydroxide. This reaction proceeds via the formation of a thiolate anion, which then attacks the electrophilic carbon of the bromoester, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzylsulfanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 2-(benzylsulfanyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(benzylsulfanyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive sulfur group.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(benzylsulfanyl)propanoate involves its interaction with molecular targets through its ester and sulfanyl groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function.
Comparison with Similar Compounds
Ethyl 2-(benzylsulfanyl)propanoate can be compared with other similar compounds such as:
Ethyl 2-(methylsulfanyl)propanoate: Similar structure but with a methyl group instead of a benzyl group.
Ethyl 2-(phenylsulfanyl)propanoate: Similar structure but with a phenyl group instead of a benzyl group.
Ethyl 2-(ethylsulfanyl)propanoate: Similar structure but with an ethyl group instead of a benzyl group.
The uniqueness of this compound lies in the presence of the benzyl group, which can impart different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 2-benzylsulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c1-3-14-12(13)10(2)15-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQWCXXXGXNNGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544697 |
Source
|
Record name | Ethyl 2-(benzylsulfanyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52414-72-9 |
Source
|
Record name | Ethyl 2-(benzylsulfanyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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